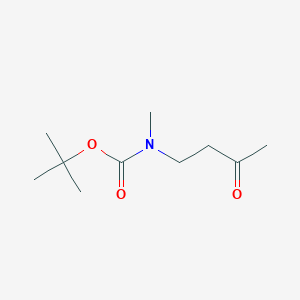

tert-Butyl methyl(3-oxobutyl)carbamate

Vue d'ensemble

Description

tert-Butyl methyl(3-oxobutyl)carbamate is an organic compound with the molecular formula C10H19NO3. It is a colorless liquid with a distinctive odor and is soluble in organic solvents such as ethanol and ether, but insoluble in water . This compound is used as an important intermediate in organic synthesis[2][2].

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: tert-Butyl methyl(3-oxobutyl)carbamate is typically synthesized through the condensation reaction of tert-butyl carbamate with 3-oxobutanal[2][2]. The reaction conditions can be adjusted and optimized based on laboratory requirements. The general reaction involves mixing the reactants in an organic solvent and allowing the reaction to proceed at room temperature or under mild heating[2][2].

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product[2][2].

Analyse Des Réactions Chimiques

Types of Reactions: tert-Butyl methyl(3-oxobutyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted carbamates.

Applications De Recherche Scientifique

Introduction to tert-Butyl methyl(3-oxobutyl)carbamate

This compound is a chemical compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its structural features allow it to serve as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals. This article explores the applications of this compound, focusing on its role in scientific research, particularly in drug development and synthesis.

Synthesis of Pharmaceutical Intermediates

One of the primary applications of this compound is in the synthesis of pharmaceutical intermediates. It has been identified as a key intermediate in the preparation of lacosamide, an anticonvulsant medication used for treating epilepsy. The synthetic route involves the formation of a mixed acid anhydride with isobutyl chlorocarbonate, followed by condensation reactions that yield various derivatives useful in drug synthesis .

Role in Medicinal Chemistry

In medicinal chemistry, this compound is utilized to create compounds that exhibit biological activity against various diseases. For instance, studies have shown that derivatives of this compound can act as inhibitors of enzymes involved in neurodegenerative diseases, such as acetylcholinesterase and β-secretase, thus potentially preventing amyloid-beta aggregation associated with Alzheimer's disease .

Cell Biology Applications

The compound has also found applications in cell biology, particularly in cell culture and analysis. It serves as a reagent for modifying cellular components or for use in assays designed to study cellular responses to drugs . Its chemical properties allow it to interact with biological molecules effectively, making it a valuable tool for researchers studying cellular mechanisms.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard or reagent in various analytical methods. Its stability and reactivity make it suitable for use in chromatographic techniques and other analytical procedures aimed at identifying and quantifying compounds within complex mixtures .

Case Study 1: Synthesis of Lacosamide

In a notable study, researchers demonstrated an efficient synthetic route for lacosamide using this compound as an intermediate. The method improved yield and reduced environmental impact by utilizing less toxic solvents and generating fewer by-products compared to previous methods. The final product exhibited high purity and was suitable for further pharmaceutical development .

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of derivatives synthesized from this compound. The findings indicated that certain derivatives could reduce oxidative stress and inflammation in astrocytes exposed to amyloid-beta peptides, suggesting potential therapeutic applications for neurodegenerative conditions .

Data Tables

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for lacosamide production |

| Medicinal Chemistry | Development of enzyme inhibitors for neurodegenerative diseases |

| Cell Biology | Reagent for cellular modification and analysis |

| Analytical Chemistry | Standard for chromatographic techniques |

Mécanisme D'action

The mechanism of action of tert-Butyl methyl(3-oxobutyl)carbamate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. This interaction can result in the inhibition or activation of enzymatic activity, depending on the nature of the enzyme and the specific reaction pathway involved .

Comparaison Avec Des Composés Similaires

tert-Butyl methyl(3-oxobutyl)carbamate can be compared with other similar compounds such as:

tert-Butyl carbamate: Used in similar synthetic applications but lacks the oxobutyl group.

tert-Butyl methyl(3-oxopropyl)carbamate: Similar structure but with a shorter carbon chain.

This compound: Unique due to its specific functional groups and reactivity[][2].

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity, making it a valuable compound in various scientific and industrial applications.

Activité Biologique

Tert-butyl methyl(3-oxobutyl)carbamate, a carbamate derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of approximately 185.24 g/mol. Its structure is characterized by a tert-butyl group attached to a carbamate functional group, which is known to influence its biological properties.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : It has been shown to act as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, which may enhance cognitive functions and memory retention .

- Anti-inflammatory Effects : Studies have demonstrated that the compound can modulate inflammatory responses in astrocytes. Specifically, it reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 when astrocytes are stimulated with amyloid beta (Aβ) peptides . This suggests potential neuroprotective effects against neurodegenerative diseases like Alzheimer's.

- Antioxidant Properties : The compound has also shown promise in reducing oxidative stress markers in vitro. For example, it lowers malondialdehyde (MDA) levels in brain homogenates, indicating a protective effect against oxidative damage .

In Vitro Studies

A study published in Molecules investigated the protective effects of this compound on astrocytes exposed to Aβ1-42. The results indicated:

- Reduction in Cell Death : The compound decreased astrocyte death by approximately 20% compared to controls exposed solely to Aβ1-42.

- Cytokine Modulation : Treatment with the compound significantly reduced TNF-α levels, although not to a statistically significant degree compared to controls .

In Vivo Studies

In vivo experiments using rat models treated with scopolamine (a drug that induces cognitive impairment) revealed:

- Moderate Protective Effects : While there was a noted decrease in β-secretase activity (an enzyme involved in amyloid precursor protein processing), the overall cognitive enhancement was less pronounced than that observed with standard treatments like galantamine.

- Bioavailability Issues : Researchers attributed the limited efficacy to potential bioavailability issues within the brain .

Comparative Analysis of Biological Activity

| Compound | Mechanism of Action | In Vitro Efficacy | In Vivo Efficacy |

|---|---|---|---|

| This compound | AChE inhibition, anti-inflammatory | Moderate | Limited |

| Galantamine | AChE inhibition | High | High |

Propriétés

IUPAC Name |

tert-butyl N-methyl-N-(3-oxobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-8(12)6-7-11(5)9(13)14-10(2,3)4/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIYYCJHSYGWXMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCN(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.